2,2':3',2''-Terpyridine
Overview
Description
2,2':3',2''-Terpyridine is a heterocyclic organic compound that features three pyridine rings. This compound is known for its unique structural properties and its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2':3',2''-Terpyridine typically involves the reaction of 2-bromopyridine with 2-pyridylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the same Suzuki-Miyaura cross-coupling reaction. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2':3',2''-Terpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,2':3',2''-Terpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2':3',2''-Terpyridine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, its complexes with ruthenium have been shown to catalyze water oxidation reactions, which are important in artificial photosynthesis .
Comparison with Similar Compounds
2,2’-Bipyridine: Another ligand with two pyridine rings, commonly used in coordination chemistry.
1,10-Phenanthroline: A ligand with three nitrogen atoms, similar to 2,2':3',2''-Terpyridine.
Uniqueness: this compound is unique due to its three pyridine rings, which provide a higher degree of coordination and stability in metal complexes compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable metal-ligand interactions .
Properties
CAS No. |
72847-58-6 |
---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,3-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-3-9-16-13(7-1)12-6-5-11-18-15(12)14-8-2-4-10-17-14/h1-11H |
InChI Key |
JFJNVIPVOCESGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.